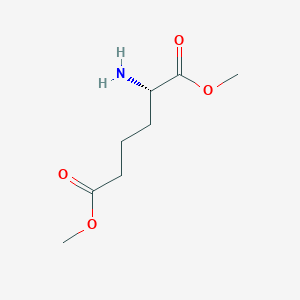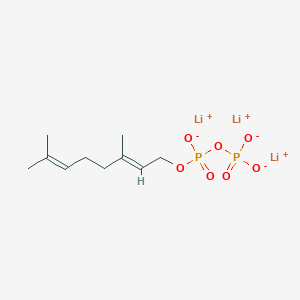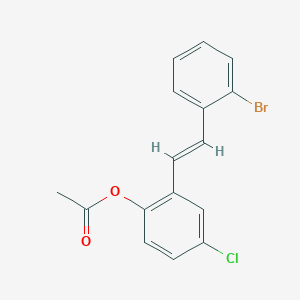
(S)-3-fluoro-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-fluoro-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a fluorine atom attached to the third carbon of a propanol chain, with a methyl group attached to the second carbon. The compound is chiral, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluoro-2-methylpropanal using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the nucleophilic substitution of 3-fluoro-2-methylpropan-1-yl chloride with a suitable nucleophile, followed by reduction to yield the alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-fluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2-methylpropanal or 3-fluoro-2-methylpropanoic acid, depending on the oxidizing agent used.
Reduction: Reduction of the compound can yield 3-fluoro-2-methylpropan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 3-fluoro-2-methylpropanal, 3-fluoro-2-methylpropanoic acid
Reduction: 3-fluoro-2-methylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-3-fluoro-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-fluoro-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-fluoro-2-methylpropan-1-ol: The enantiomer of (S)-3-fluoro-2-methylpropan-1-ol, with similar chemical properties but different biological activity.
3-fluoro-2-methylpropan-1-amine: A derivative obtained through the reduction of this compound.
3-fluoro-2-methylpropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and interact selectively with chiral receptors makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
1639042-43-5 |
|---|---|
Molecular Formula |
C4H9FO |
Molecular Weight |
92.11 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
HRPXBIFMRWNHRU-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H](CO)CF |
Canonical SMILES |
CC(CO)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


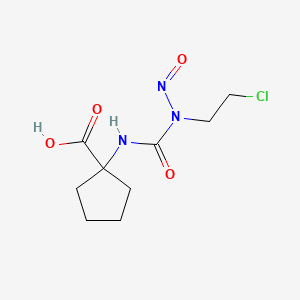

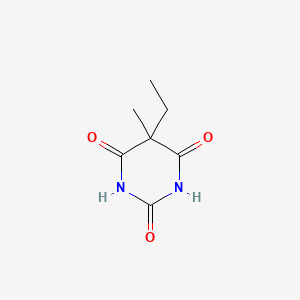

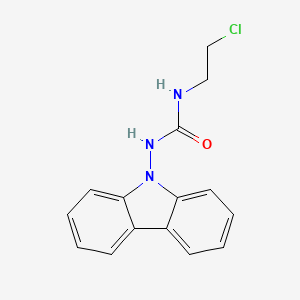
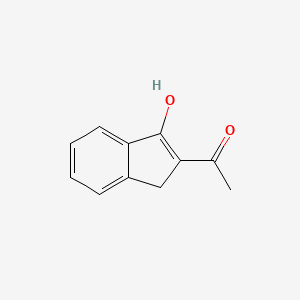
![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
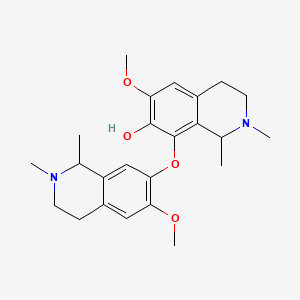
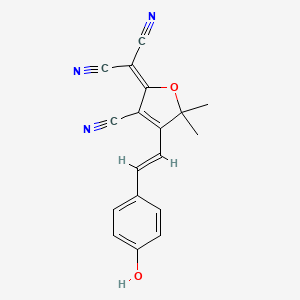
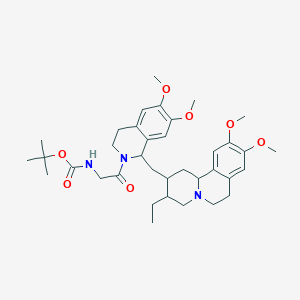
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)
